molecular formula C15H13ClN2O3 B5520438 N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide

N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide

Cat. No.: B5520438
M. Wt: 304.73 g/mol
InChI Key: MZAYPZUSWYSPET-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group attached to a benzamide structure, with additional chloro and dimethyl substitutions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitrobenzene derivative is then subjected to amidation, where it reacts with an amine to form the benzamide structure. This step often requires the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond.

    Chlorination and Methylation: The final step involves the chlorination and methylation of the phenyl ring. This can be achieved using chlorinating agents like thionyl chloride and methylating agents such as methyl iodide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide can undergo oxidation reactions, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry: N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

  • N-(2-chloro-4,6-dimethylphenyl)-2-aminobenzamide
  • N-(2-chloro-4,6-dimethylphenyl)-2-hydroxybenzamide
  • N-(2-chloro-4,6-dimethylphenyl)-2-methylbenzamide

Uniqueness: N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of chloro and dimethyl substitutions on the phenyl ring further differentiates it from other benzamide derivatives, influencing its physical and chemical properties.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-7-10(2)14(12(16)8-9)17-15(19)11-5-3-4-6-13(11)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAYPZUSWYSPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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